molecular formula C6H9Cl2CoN2- B12683453 Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt CAS No. 68239-57-6

Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt

Cat. No.: B12683453
CAS No.: 68239-57-6
M. Wt: 238.99 g/mol
InChI Key: UPHIZFNERZMCCF-UHFFFAOYSA-N
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Description

Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is a coordination compound that features cobalt as the central metal ion coordinated to two chlorine atoms and a 1,4-diazabicyclo(222)octane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt typically involves the reaction of cobalt(II) chloride with 1,4-diazabicyclo(2.2.2)octane in an appropriate solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation of the cobalt ion. The general reaction can be represented as follows:

CoCl2+DABCOThis compound\text{CoCl}_2 + \text{DABCO} \rightarrow \text{this compound} CoCl2​+DABCO→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center may yield cobalt(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.

    Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

    Medicinal Chemistry:

    Biology: The compound can be used in biochemical studies to investigate metal-ligand interactions and their effects on biological systems.

Mechanism of Action

The mechanism by which Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt exerts its effects involves coordination of the cobalt center to various ligands. The 1,4-diazabicyclo(2.2.2)octane ligand stabilizes the cobalt center and modulates its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cobalt coordination complexes with different ligands, such as:

  • Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)nickel
  • Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)copper
  • Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)iron

Uniqueness

Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is unique due to the specific coordination environment provided by the 1,4-diazabicyclo(222)octane ligand This ligand imparts distinct electronic and steric properties to the cobalt center, influencing its reactivity and stability

Properties

CAS No.

68239-57-6

Molecular Formula

C6H9Cl2CoN2-

Molecular Weight

238.99 g/mol

InChI

InChI=1S/C6H9Cl2N2.Co/c7-6(8)5-9-1-3-10(6)4-2-9;/h5H,1-4H2;/q-1;

InChI Key

UPHIZFNERZMCCF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1[CH-]C2(Cl)Cl.[Co]

Origin of Product

United States

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